molecular formula C6H6BrNO2 B1336924 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 875160-43-3

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1336924
M. Wt: 204.02 g/mol
InChI Key: NSZDZQRYBIAVQM-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom and a carboxylic acid group in the molecule suggests that it has potential reactivity and could be used as an intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives involves the coupling of acetylenic esters and α-amino acids in the presence of isocyanide or carbodiimide under neutral conditions in a one-step procedure . Another method includes the carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine under carbon monoxide pressure in the presence of a palladium catalyst . Additionally, the dimer of 3-bromo-6-dimethylamino-1-azafulvene has been used as a formal equivalent of 4-lithiopyrrole-2-carboxaldehyde, serving as a progenitor for 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be determined using various spectroscopic and crystallographic techniques. For example, ab initio and DFT calculations have been performed to determine the molecular structure of a related compound, 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, which showed good agreement with experimental results . Similarly, the crystal structure of Methyl N-(4,5-dibromo-1-methyl-pyrrole-2-carbonyl)aminoacetate has been characterized by single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives involves electrophilic substitution reactions . The bromine atom in the pyrrole ring can also facilitate the formation of biphenyl structures, as seen in the synthesis of 4'-Bromobiphenyl-4-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents such as bromine atoms and carboxylic acid groups can affect properties like solubility, melting point, and reactivity. For example, the crystal structures of the 4-bromocamphorenic acids provide insights into the physical properties of brominated carboxylic acids, showing little variation in melting points between pure isomeric end-members and the isomeric mixture . The synthesis and characterization of pyrrole derivatives, including their crystal structures, can provide valuable information about their physical and chemical properties .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives are primarily used in the synthesis of various organic compounds. For instance, Toja et al. (1986) demonstrated the synthesis of pyrrolopyridine analogs from similar pyrrole carboxylic acids, some showing antibacterial activity (Toja et al., 1986). Similarly, a method involving palladium-catalyzed carbonylative cyclization was described by Bae and Cho (2014), highlighting the chemical's utility in creating complex organic structures (Bae & Cho, 2014).

Novel Synthesis Techniques

Koriatopoulou et al. (2008) explored a novel synthesis technique for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, starting from similar pyrrole carboxylic acids, which could be applicable in various pharmaceutical syntheses (Koriatopoulou, Karousis, & Varvounis, 2008).

Bromination Techniques

Wischang and Hartung (2011) discussed the bromination of pyrroles, including compounds similar to 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, in bromoperoxidase-catalyzed oxidations. This research is significant for understanding the chemical reactions and potential applications of pyrrole derivatives in organic chemistry (Wischang & Hartung, 2011).

Medicinal Chemistry

In the field of medicinal chemistry, the derivatives of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid have been studied for their potential pharmaceutical applications. For example, Rooney et al. (1983) synthesized a series of pyrrole dione derivatives, highlighting the relevance of such compounds in medicinal chemistry (Rooney et al., 1983).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

4-bromo-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZDZQRYBIAVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429254
Record name 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

CAS RN

875160-43-3
Record name 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KM Rahman, PJM Jackson, CH James… - Journal of medicinal …, 2013 - ACS Publications
… HOBt (1.776 g, 13.14 mmol, 2 equiv) and DIC (1.77 mL, 11.50 mol, 1.75 equiv) were added to a solution of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (1.3 g, 6.43 mmol) in dry DCM…
Number of citations: 68 0-pubs-acs-org.brum.beds.ac.uk
JJ Richards - 2009 - search.proquest.com
Bacterial biofilms are a surface attached community of microorganisms that are protected by an extracellular matrix of biomolecules. Within a biofilm state, bacteria are more resistant to …
KS Feldman, AP Skoumbourdis… - The Journal of Organic …, 2007 - ACS Publications
The syntheses of (±)-dibromophakellstatin and, from this species, (±)-dibromophakellin are described. Oxidative cyclization of a phenylthiolated dihydrooroidin derivative triggered by a …
Number of citations: 60 0-pubs-acs-org.brum.beds.ac.uk
KS Feldman, MD Fodor - The Journal of Organic Chemistry, 2009 - ACS Publications
The sponge-derived alkaloid dibromoagelaspongin was prepared from a dihydrooroidin derivative by exploiting the Pummerer reaction twice in succession. Oxidative cyclization of the …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk

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